molecular formula C12H13N3O4S B1454581 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1242282-02-5

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1454581
CAS No.: 1242282-02-5
M. Wt: 295.32 g/mol
InChI Key: NFCCVSKBOBXNJP-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound , due to its complex structure incorporating elements like pyrrole, pyrazole, and a thienyl group with a carboxylic acid moiety, is likely to exhibit a range of reactivity and functionality making it a candidate for various synthetic and medicinal chemistry applications. Although direct studies on this exact compound were not found, research on similar compounds provides insight into potential applications.

  • Synthetic Utility : Compounds with pyrazole and pyrrol groups have been synthesized for their potential antimicrobial activities, indicating that derivatives of the mentioned compound could be explored for similar biological properties. The synthesis of such compounds involves starting materials like carboxylic acid azides reacting with alcohols and amines to afford derivatives with potential antibacterial and antifungal activities (Farghaly & El-Kashef, 2005).

  • Antioxidant Activity : Research on pyrazole derivatives has shown that some of these compounds exhibit significant antioxidant activity, suggesting that structurally similar compounds could be synthesized to evaluate their efficacy as antioxidants. The presence of methoxy substituents on aromatic rings in these molecules has been associated with enhanced activity, which could inform the functionalization of the mentioned compound for increased biological activity (Lavanya, Padmavathi, & Padmaja, 2014).

Coordination Chemistry and Material Science

  • Complex Formation : The pyrazole and carboxylic acid functional groups present in the compound are known to chelate with metal ions, forming coordination complexes. These complexes can have diverse applications ranging from catalysis to materials science. Studies on similar pyrazole-dicarboxylate acid derivatives have led to the synthesis of novel coordination complexes with Cu(II)/Co(II)/Zn(II) ions, which were characterized by X-ray diffraction, highlighting their potential utility in developing new materials with unique properties (Radi et al., 2015).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-12(17)10-7-13-15(9-3-6-20(18,19)8-9)11(10)14-4-1-2-5-14/h1-2,4-5,7,9H,3,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCCVSKBOBXNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
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Reactant of Route 4
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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